

Application Note: Comprehensive Characterization of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc Conjugates

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Compound of Interest		
Compound Name:	N-(Hydroxy-PEG3)-N-Boc-PEG4- Boc	
Cat. No.:	B1193300	Get Quote

Introduction

N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a heterobifunctional polyethylene glycol (PEG) based linker, often utilized in the synthesis of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a terminal hydroxyl group and two Boc-protected amine functionalities on a flexible PEG backbone, allows for controlled, sequential conjugation strategies. The PEG chains enhance solubility and improve pharmacokinetic properties, while the Boc groups provide stable protection of the amine, which can be selectively removed under acidic conditions.[3][4]

Given its critical role in the construction of therapeutic molecules, comprehensive analytical characterization is essential to confirm its identity, purity, and structural integrity. This document provides detailed protocols for the primary analytical techniques required for the characterization of this specific linker: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

A multi-faceted analytical approach is necessary to ensure the quality and reliability of the conjugate for its use in research and drug development.[5] The general workflow for characterization involves confirming the molecular weight, elucidating the chemical structure, and assessing purity.



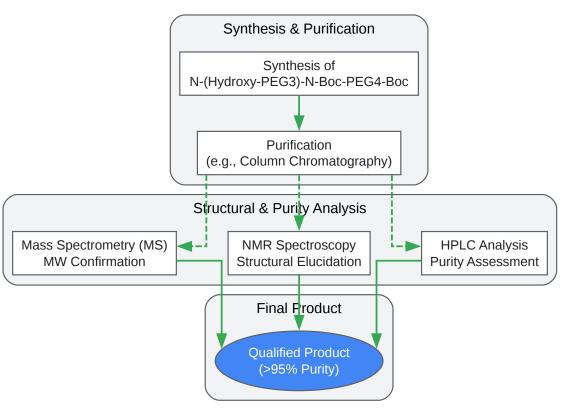


Figure 1. General Analytical Workflow

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A logical workflow for synthesis and characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application Note: Mass spectrometry is an indispensable tool for confirming the identity of the **N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc** conjugate by providing an accurate measurement of its molecular weight.[6] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and thermally labile molecules like PEGs.[5] The analysis, typically coupled with liquid chromatography (LC-MS), verifies that the correct molecule was synthesized and provides an initial assessment of sample purity by detecting synthesis-related impurities.



Experimental Protocol: LC-MS Analysis

- Sample Preparation: Dissolve the conjugate in a suitable solvent, such as acetonitrile or a mixture of water and acetonitrile, to a final concentration of approximately 0.1 mg/mL.
- Chromatographic Separation (LC):
 - System: An HPLC or UPLC system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size).[5]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometric Detection (MS):
 - System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap.
 [5]
 - Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
 - Mass Range: Scan from m/z 100 to 1500.
 - Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ions corresponding to the target compound, typically as protonated ([M+H]+) or sodiated ([M+Na]+) adducts.

Data Presentation: Expected Molecular Ions

The theoretical molecular weight of **N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc** (C₃₄H₆₅NO₁₂) is approximately 679.45 g/mol (monoisotopic). The table below lists the expected m/z values for



common adducts.

Ion Species	Theoretical m/z
[M+H] ⁺	680.458
[M+Na] ⁺	702.440
[M+K]+	718.414
[M+NH ₄] ⁺	697.484

NMR Spectroscopy for Structural Elucidation

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of the conjugate.[6] ¹H NMR provides detailed information about the chemical environment of protons, allowing for verification of all key structural components: the PEG backbone, the two tert-butyloxycarbonyl (Boc) protecting groups, and the terminal hydroxyl group.[7] ¹³C NMR complements this by providing information on the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSOd₀).[6]
- Instrumentation:
 - System: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[7]
 - Temperature: 25 °C.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.



- Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled experiment.
 - Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm the relative proton counts for each functional group. Assign peaks based on their chemical shifts and multiplicities.

Data Presentation: Representative ¹H NMR Chemical Shifts

Protons	Functional Group	Expected Chemical Shift (δ , ppm)	Multiplicity
18H	2 x -C(CH ₃) ₃	~1.45	Singlet
~28H	-O-CH ₂ -CH ₂ -O-	3.50 - 3.75	Multiplet
2H	-CH ₂ -OH	~3.80	Triplet
1H	-CH2-OH	Variable (depends on solvent/conc.)	Broad Singlet

HPLC for Purity Assessment

Application Note: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the **N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc** conjugate and quantifying any synthesis-related impurities.[5] A reversed-phase (RP-HPLC) method is most common, separating compounds based on their hydrophobicity.[8] Since the PEG backbone lacks a strong UV chromophore, detection can be challenging.[9][10] While detection at low UV wavelengths (~214 nm) is possible, more universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) provide a more uniform response for the compound and its potential impurities.[9][11]



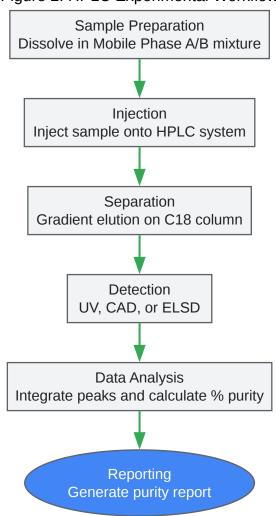


Figure 2. HPLC Experimental Workflow

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A typical workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC

- Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute as necessary to fall within the detector's linear range.
- Instrumentation:
 - System: An HPLC or UPLC system.



o Detector: UV (214 nm), CAD, or ELSD.

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]

Gradient: 20% to 80% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 μL.

 Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area.

Data Presentation: Representative Purity Analysis

Peak No.	Retention Time (min)	Area (%)	Identity
1	5.8	1.2	Impurity
2	12.5	97.5	N-(Hydroxy-PEG3)-N- Boc-PEG4-Boc
3	14.1	1.3	Impurity
Total	100.0		

Summary and Conclusion

The comprehensive characterization of **N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc** requires an orthogonal approach using multiple analytical techniques. Mass spectrometry confirms the molecular weight, NMR spectroscopy provides definitive structural elucidation, and HPLC assesses the purity.[12] Together, these methods ensure the identity, quality, and consistency



of the conjugate, which is critical for its successful application in drug development and bioconjugation.

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